molecular formula C12H14N4OS2 B2966286 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226437-78-0

2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2966286
CAS No.: 1226437-78-0
M. Wt: 294.39
InChI Key: HYTLMMZHGPQGKA-UHFFFAOYSA-N
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Description

2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a propyl group and a thioether linkage to an acetamide moiety, which is further connected to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the propyl group is introduced via nucleophilic substitution.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The thioether intermediate is further reacted with an acetamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyrimidine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrimidine or thiazole compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-methylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((6-ethylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((6-butylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Uniqueness

2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its specific propyl substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-2-3-9-6-11(15-8-14-9)19-7-10(17)16-12-13-4-5-18-12/h4-6,8H,2-3,7H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTLMMZHGPQGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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